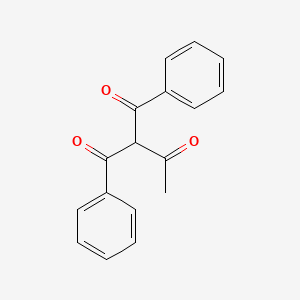

1-Phenyl-2-benzoyl-1,3-butanedione

Description

Structural Classification and Precise Nomenclature within β-Diketones and Triketones

1-Phenyl-2-benzoyl-1,3-butanedione belongs to the broader class of 1,3-dicarbonyl compounds. More specifically, it is classified as a β-triketone. Its systematic IUPAC name is 2-benzoyl-1-phenylbutane-1,3-dione . The structure features a butane-1,3-dione backbone, with a phenyl group attached to the C1-carbonyl and a benzoyl group attached to the C2 position.

The core of its reactivity lies in the acidic nature of the proton on the central carbon atom (C2), which is flanked by three electron-withdrawing carbonyl groups. This acidity facilitates the formation of a stable enolate ion, a key intermediate in many of its reactions.

Like its simpler β-diketone relatives, this compound can exist in equilibrium between its keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer in non-polar solvents. mdpi.comresearchgate.net The presence of multiple carbonyl groups and aromatic rings provides extensive conjugation, further stabilizing the enol form.

To provide context, the properties of the related and more extensively studied β-diketone, 1-phenyl-1,3-butanedione (commonly known as benzoylacetone), are presented in the table below. It is important to note that while these values provide a useful reference, the properties of this compound will differ due to the additional benzoyl group.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 93-91-4 | nist.govnist.gov |

| Molecular Formula | C10H10O2 | nist.govnist.gov |

| Molecular Weight | 162.19 g/mol | sigmaaldrich.com |

| Melting Point | 56 °C | wikipedia.org |

| Boiling Point | 261.5 °C | wikipedia.org |

| Appearance | Yellowish crystalline flakes or powder |

Historical Development and Evolution of Research on Benzoyl-Substituted β-Diketones

The study of benzoyl-substituted β-dicarbonyl compounds has a rich history, primarily rooted in the development of condensation reactions for the synthesis of 1,3-diketones. The Claisen condensation, a cornerstone of organic synthesis, has been the classical method for preparing these compounds. nist.gov This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. For instance, the synthesis of dibenzoylmethane, a symmetrical β-diketone, is achieved through the condensation of ethyl benzoate (B1203000) and acetophenone. researchgate.net

Early research focused on elucidating the structure and reactivity of these compounds, including their keto-enol tautomerism. mdpi.com The ability of β-diketones to act as bidentate ligands and form stable metal complexes was recognized early on, paving the way for their use in coordination chemistry.

Over the years, synthetic methodologies have evolved to allow for the preparation of more complex and functionalized β-diketones. These advancements include the use of different catalysts and reaction conditions to improve yields and selectivity. nih.gov The development of methods for the synthesis of unsymmetrical and substituted β-diketones has expanded the scope of their applications. researchgate.net While specific historical data on this compound is scarce, its conceptual development is intrinsically linked to the broader progress in the synthesis and understanding of benzoyl-substituted β-dicarbonyls. A patent from 2001 describes a method for producing 1-phenyl-1,3-butanedione derivatives that involves the formation of a triketone as a reaction intermediate, showcasing the relevance of such structures in synthetic pathways. wikipedia.org

Contemporary Significance and Emerging Areas of Investigation in Organic and Coordination Chemistry

The contemporary significance of this compound and related triketones lies in their versatility as building blocks in organic synthesis and as ligands in coordination chemistry.

In organic synthesis , the multiple reactive sites of this triketone allow for a variety of chemical transformations. The enolate can participate in alkylation, acylation, and condensation reactions, enabling the construction of more complex molecular architectures. The carbonyl groups can undergo reactions typical of ketones, such as reduction and addition of nucleophiles. The reactivity of similar 2-benzoyl-1,4-benzoquinones with 1,3-dicarbonyl compounds in manganese(III)-mediated radical reactions highlights the potential for complex cyclization reactions to form novel heterocyclic systems. nih.govgoogle.com Recent research has explored the use of β-triketones as reactive handles for polymer diversification through "click" chemistry-like reactions with amines, demonstrating their potential in materials science. nih.govacs.org

In coordination chemistry , the ability of this compound to act as a multidentate ligand is of significant interest. The three carbonyl oxygens can coordinate to a metal center, forming stable chelate complexes. The specific coordination mode can vary depending on the metal ion and reaction conditions. The resulting metal complexes can exhibit interesting catalytic, magnetic, and photoluminescent properties. acs.org For example, terbium(III) and europium(III) complexes of alcohol-functionalized β-diketones have been shown to act as both catalysts and initiators for ring-opening polymerization, leading to luminescent polylactides. acs.org

Emerging areas of investigation include the design of novel catalysts based on metal complexes of functionalized triketones, the development of new materials with tailored electronic and optical properties, and the exploration of their potential in medicinal chemistry. The structural complexity and rich reactivity of this compound and its analogs ensure their continued importance in advancing the frontiers of chemical science.

Properties

Molecular Formula |

C17H14O3 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-benzoyl-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C17H14O3/c1-12(18)15(16(19)13-8-4-2-5-9-13)17(20)14-10-6-3-7-11-14/h2-11,15H,1H3 |

InChI Key |

GHVVZXRZVGCCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl Substituted β Diketone Frameworks

Direct Functionalization Strategies at the Methylene (B1212753) Bridge of β-Diketones

Direct functionalization of the active methylene bridge in β-diketones represents a primary route to more complex structures. For the synthesis of 1-phenyl-2-benzoyl-1,3-butanedione, this would typically involve the acylation of a precursor β-diketone like 1-phenyl-1,3-butanedione (benzoylacetone). organic-chemistry.orgnist.gov

The process generally involves the deprotonation of the methylene carbon with a suitable base to form an enolate, which then acts as a nucleophile, attacking an acylating agent such as benzoyl chloride. The choice of base and solvent is critical to the success of this reaction, with common systems including sodium hydride or lithium bases in aprotic solvents like toluene (B28343). organic-chemistry.org The efficiency of this C-acylation can be high, providing a direct route to the desired triketone.

Another approach involves the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones. nih.gov This method allows for the direct introduction of an acyl group at the α-position of an enone, offering a chemoselective pathway to 1,3-diketones. nih.gov

Multi-Component Reactions and Catalytic Approaches for Triketone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comwikipedia.org While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to triketone synthesis. For instance, a one-pot reaction involving an aldehyde, a ketone, and a nitrile can lead to β-acylamino ketones, which are structurally related to triketones. organic-chemistry.org

Catalytic methods are also prominent in the synthesis of diketone frameworks. Metal-catalyzed reactions, often employing palladium or copper, can facilitate the coupling of various precursors. organic-chemistry.org For example, a copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides followed by oxidation can yield diaryl 1,2-diketones. organic-chemistry.org While not a direct synthesis of the target triketone, this highlights the power of catalytic systems in forming diketone cores.

The synthesis of triketone compounds often requires careful control of reaction conditions, including temperature and pressure, with over 70% of these reactions demanding such precision. ontosight.ai

Precursor-Based Routes and Rearrangement Reactions for this compound Scaffolds

The synthesis of 1-phenyl-1,3-butanedione derivatives can be achieved by reacting acetylacetone (B45752) with a benzoyl halide derivative in the presence of a metal halide and a tertiary amine, forming a triketone intermediate. google.com This intermediate can then be deacetylated in the presence of an acid to yield the final 1-phenyl-1,3-butanedione derivative. google.com This method is noted for its high selectivity and yield, often not requiring the isolation and purification of the intermediate triketone. google.com

Rearrangement reactions also offer a pathway to diketone structures. The Baker-Venkataraman rearrangement is a classic example used in the synthesis of 1,3-diketones. organic-chemistry.org Additionally, the anionic oxidative rearrangement of 1,3-diketones presents an alternative to traditional enolate chemistry for creating all-carbon quaternary centers. rsc.org

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, and Reactant Ratios

The success of any synthetic methodology hinges on the careful optimization of reaction parameters.

| Factor | Influence on Reaction | Examples |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can sometimes lead to side products. | In the synthesis of certain diketones, increasing the temperature to 160°C in N-Methyl-2-pyrrolidone (NMP) as a solvent significantly improved the yield to 92%. nih.gov |

| Solvent | Influences solubility of reactants and stability of intermediates. | Lithium bases in toluene have been found to provide the best yields for the synthesis of 1,3-diketones from ketones and acid chlorides. organic-chemistry.org |

| Catalyst | Can dramatically increase reaction rates and control stereochemistry. | Rhodium complexes like RhCl(PPh₃)₃ are effective for the reductive α-acylation of enones. nih.gov Copper catalysts are used in decarboxylative coupling reactions. organic-chemistry.org |

| Reactant Ratios | Stoichiometry is crucial for maximizing yield and minimizing unreacted starting materials. | In some syntheses, a slight excess (e.g., 10% molar excess) of a complexing agent is used to ensure complete reaction. google.com |

Systematic screening of these conditions is essential to develop a robust and efficient synthesis. For instance, in the development of a Stetter reaction to produce 1,4-diketones, various N-heterocyclic carbene (NHC) catalysts, bases, and solvents were tested to find the optimal combination. acs.org

Advanced Isolation and Purification Techniques for Complex Diketones

The purification of complex diketones like this compound is critical to obtain a high-purity product. Standard techniques such as column chromatography are often employed. researchgate.net The choice of the stationary and mobile phases is crucial for effective separation from by-products.

For some 1,3-diketones, a purification process involving complexation with a metal salt, such as an earth or alkaline earth metal, can be utilized. google.com The diketone forms a solid complex that precipitates out of the organic solvent, allowing it to be isolated by filtration. google.com This complex can then be washed and subsequently decomposed, often with an acid or base, to yield the purified 1,3-diketone. google.com

In cases where diketones are unstable or prone to decomposition during chromatography, alternative methods are necessary. nih.gov For instance, some diketones with high enol content have shown poor stability during chromatographic purification. nih.gov In such scenarios, direct conversion of the crude product to a more stable derivative might be a more viable strategy.

Advanced Molecular Structure and Tautomerism Studies of 1 Phenyl 2 Benzoyl 1,3 Butanedione

Elucidation of Keto-Enol Tautomeric Equilibria in Diverse Solvents

Like other 1,3-dicarbonyl compounds, 1-Phenyl-2-benzoyl-1,3-butanedione is expected to exist as a dynamic equilibrium between its keto and enol tautomeric forms. mdpi.com The keto form contains two distinct ketone groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, which is conjugated with a carbonyl group. libretexts.orglibretexts.org

The equilibrium between these two forms is highly sensitive to the surrounding environment, particularly the solvent. missouri.edu The study of keto-enol tautomerism in β-diketones using methods like proton NMR spectroscopy is a well-established practice for determining the relative proportions of each tautomer in different solvents. missouri.eduvalpo.edu For unsymmetrical β-diketones, such as 1-phenyl-1,3-butanedione (benzoylacetone), two different enol forms are possible. stackexchange.com In the case of this compound, the substitution at the central carbon simplifies this to one primary enol form.

The ratio of keto to enol tautomers is profoundly influenced by solvent polarity and the solvent's ability to act as a hydrogen bond donor or acceptor. mdpi.commasterorganicchemistry.com Generally, nonpolar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium toward the keto form. researchgate.net

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these environments, the enol form is stabilized by a strong intramolecular hydrogen bond, which is energetically favorable compared to the less-stabilized keto form. cdnsciencepub.com

Polar Aprotic Solvents (e.g., DMSO): These solvents can act as strong hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol. cdnsciencepub.com This destabilizes the enol form relative to the keto form, shifting the equilibrium towards the keto tautomer.

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, leading to its significant stabilization. cdnsciencepub.com This effect strongly shifts the equilibrium to favor the keto tautomer. masterorganicchemistry.com

While specific data for this compound is not available, the trend is illustrated by data for other β-dicarbonyls like acetoacetic acid.

Illustrative Tautomeric Ratios in Various Solvents (Data for Acetoacetic Acid)

| Solvent | % Enol Tautomer | Solvent Type |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | 49% | Nonpolar |

| Deuterium Oxide (D₂O) | <2% | Polar Protic |

Data sourced from a study on acetoacetic acid to illustrate the solvent effect principle. masterorganicchemistry.com

For this compound, the presence of two phenyl groups and three carbonyl groups results in a molecule with significant polarity. The additional electron-withdrawing benzoyl group at the central carbon is expected to increase the acidity of the enolic proton, potentially enhancing the stability of the enol form, although steric factors could also play a complex role.

The stability of the enol tautomer in β-diketones is significantly enhanced by the formation of a strong intramolecular hydrogen bond. libretexts.orglibretexts.org This interaction creates a stable, planar, six-membered ring, often referred to as a quasi-aromatic ring. researchgate.net This chelated enol form is a key feature of 1,3-dicarbonyl chemistry. mdpi.com

In this compound, this intramolecular hydrogen bond would form a similar six-membered ring. The electronic effects of the phenyl and benzoyl substituents would modulate the acidity of the OH proton and the basicity of the carbonyl oxygen, thereby influencing the strength of this hydrogen bond.

Conformational Analysis and Molecular Dynamics of 2-Benzoyl-1,3-butanedione Systems

Keto Tautomer: The keto form typically adopts a conformation where the bulky carbonyl groups are oriented away from each other to minimize steric repulsion. mdpi.com For this compound, significant steric hindrance would exist between the phenyl, benzoyl, and acetyl groups. Rotations around the C-C single bonds and the C-phenyl bond would seek to find a minimum energy conformation, which would likely be highly twisted and non-planar.

Enol Tautomer: The conformation of the enol tautomer is dominated by the planar six-membered ring formed by the intramolecular hydrogen bond. mdpi.com This creates a rigid core structure. The primary conformational flexibility would arise from the rotation of the phenyl group and the substituent benzoyl group relative to this plane. The large size of the benzoyl group at the central carbon would likely force a specific orientation to minimize steric clashes with the adjacent phenyl and methyl groups.

Computational methods like Density Functional Theory (DFT) are often employed to calculate the relative energies of different conformers and to understand the dynamics of such systems. nih.govruc.dk

Stereochemical Aspects and Chiral Recognition in Derivatives

The core structure of this compound is achiral. However, the central carbon atom (C2) is a prochiral center. This means that the substitution of one of the two identical groups attached to it (if any were present) or the addition of a new, different group would create a chiral center.

Derivatives of this compound could be synthesized to be chiral. For instance, if the central benzoyl group were replaced by a different substituent, the C2 carbon would become a stereocenter, leading to the existence of enantiomers.

Chiral β-diketones are valuable ligands in the field of asymmetric catalysis. They can coordinate with metal ions to form chiral catalysts that are used to synthesize enantiomerically enriched products. While research on derivatives of this compound for chiral recognition is not prominent, its structural motif is suitable for such applications. The development of chiral derivatives could lead to new catalysts or sensors capable of distinguishing between enantiomers of other molecules. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed investigation of 1-phenyl-1,3-butanedione, providing critical insights into the electronic environment of individual protons and carbons, and allowing for the quantification of the tautomeric equilibrium.

Proton NMR spectroscopy of 1-phenyl-1,3-butanedione reveals the coexistence of keto and enol forms in solution. The relative integration of the signals corresponding to each tautomer allows for a quantitative assessment of the equilibrium. This equilibrium is significantly influenced by the polarity of the solvent.

In a nonpolar solvent like chloroform-d (B32938) (CDCl₃), the enol tautomer is predominant. beilstein-journals.org Studies have shown that in CDCl₃, 1-phenyl-1,3-butanedione exists primarily as two distinct cis-enol forms, with the keto form being a minor component at low concentrations. acs.orgbeilstein-journals.org The enol form is stabilized by a strong intramolecular hydrogen bond, which results in a highly deshielded enolic proton signal, often appearing as a broad singlet in the 15-17 ppm region. The vinylic proton of the enol form gives rise to a singlet around 6.0-6.5 ppm, while the methyl protons appear as a singlet at approximately 2.2 ppm. The aromatic protons of the phenyl group typically resonate in the 7.4-8.0 ppm range.

Conversely, in a polar protic solvent such as methanol-d₄ (CD₃OD), the equilibrium shifts towards the keto form. beilstein-journals.org This is attributed to the ability of the polar solvent to form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. In the ¹H NMR spectrum in methanol-d₄, the signals for the keto form become more prominent. These include a singlet for the methyl protons at around 2.1 ppm and a singlet for the methylene (B1212753) (CH₂) protons adjacent to the two carbonyl groups at approximately 4.1 ppm. The aromatic protons appear in a similar region as in the enol form.

The tautomeric ratio can be calculated by comparing the integrated intensities of characteristic signals from the keto and enol forms, for instance, the methylene protons of the keto form versus the vinylic proton of the enol form.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1,3-butanedione Tautomers

| Proton | Keto Form (in CD₃OD) | Enol Form (in CDCl₃) |

| -CH₃ | ~2.1 (s) | ~2.2 (s) |

| -CH₂- | ~4.1 (s) | - |

| =CH- | - | ~6.2 (s) |

| Phenyl-H | ~7.4-7.9 (m) | ~7.4-8.0 (m) |

| Enolic -OH | - | ~16.5 (br s) |

| s = singlet, br s = broad singlet, m = multiplet. Chemical shifts are approximate and can vary with solvent and concentration. |

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of 1-phenyl-1,3-butanedione and allows for the clear differentiation of the carbonyl carbons in the keto and enol forms. In the keto tautomer, two distinct carbonyl signals are expected, one for the acetyl carbonyl and one for the benzoyl carbonyl, typically resonating in the region of 190-210 ppm. The methylene carbon would appear around 50-60 ppm, and the methyl carbon at approximately 30 ppm.

In the enol form, the two carbonyl carbons become inequivalent due to the formation of the enol and the intramolecular hydrogen bond. The carbon of the benzoyl group involved in the hydrogen-bonded enol system is shifted upfield compared to a typical ketone carbonyl, appearing around 180-190 ppm. The acetyl group's carbon, also part of the enol system, will have a similar chemical shift. The vinylic carbon (=CH-) resonates in the 95-105 ppm region, while the methyl carbon appears at a slightly lower chemical shift compared to the keto form, around 20-25 ppm. The carbons of the phenyl ring are observed in the 125-140 ppm range. Studies utilizing ¹³C NMR have been instrumental in confirming the existence of two cis-enol forms in CDCl₃ solution. acs.orgbeilstein-journals.org

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1,3-butanedione Tautomers

| Carbon | Keto Form | Enol Form |

| -CH₃ | ~30 | ~25 |

| -CH₂- | ~55 | - |

| =CH- | - | ~100 |

| Phenyl C (quaternary) | ~137 | ~135 |

| Phenyl CH | ~127-133 | ~127-133 |

| C=O (acetyl) | ~202 | ~185 |

| C=O (benzoyl) | ~195 | ~190 |

| Chemical shifts are approximate and can vary with solvent and tautomeric form. |

COSY (Correlation Spectroscopy): In the keto form, a COSY spectrum would show no significant correlations as the methyl and methylene protons are separated by a carbonyl group and are thus not coupled. In the enol form, no proton-proton couplings are expected either, as the methyl, vinylic, and enolic protons are all singlets. However, long-range couplings, if present, might be observable.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton to its directly attached carbon. For the keto form, correlations would be seen between the methyl protons (~2.1 ppm) and the methyl carbon (~30 ppm), and between the methylene protons (~4.1 ppm) and the methylene carbon (~55 ppm). For the enol form, correlations would be observed for the methyl protons (~2.2 ppm) and its carbon (~25 ppm), the vinylic proton (~6.2 ppm) and its carbon (~100 ppm), and the phenyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations and is crucial for assigning quaternary carbons and piecing together the molecular framework. For the enol form, key correlations would include:

The methyl protons (~2.2 ppm) to the enolic carbonyl carbon (~185 ppm) and the vinylic carbon (~100 ppm).

The vinylic proton (~6.2 ppm) to both enolic carbonyl carbons (~185 and ~190 ppm) and the quaternary phenyl carbon (~135 ppm).

The enolic hydroxyl proton (~16.5 ppm) to the two enolic carbonyl carbons.

The aromatic protons to adjacent and geminal carbons within the phenyl ring. For the keto form, the methylene protons (~4.1 ppm) would show correlations to both carbonyl carbons (~195 and ~202 ppm) and the methyl carbon (~30 ppm).

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy provides a complementary perspective on the structure of 1-phenyl-1,3-butanedione, offering detailed information about the functional groups and the nature of the intramolecular hydrogen bond.

The FTIR and Raman spectra of 1-phenyl-1,3-butanedione are complex due to the presence of multiple functional groups and the keto-enol equilibrium. The most informative region is typically the carbonyl stretching region (1500-1800 cm⁻¹).

In the keto form, two distinct C=O stretching vibrations would be expected, one for the aliphatic ketone and one for the aryl ketone. However, in the solid state and in nonpolar solvents, the enol form is dominant. The spectrum of the enol form is characterized by several strong bands in the 1500-1700 cm⁻¹ region. A strong band around 1600-1620 cm⁻¹ is often assigned to a combination of the C=O stretching and C=C stretching of the enol ring, coupled through resonance. Another strong band in the 1540-1580 cm⁻¹ region is also characteristic of the chelated enol system. The phenyl ring vibrations also appear in this region, further complicating the assignments.

Table 3: Selected Vibrational Modes (cm⁻¹) for 1-Phenyl-1,3-butanedione (Enol Form)

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2920 | Methyl C-H stretch |

| ~1605 | ν(C=O) + ν(C=C) |

| ~1595 | Phenyl ring stretch |

| ~1560 | ν(C=C) + ν(C=O) |

| ~1485 | Phenyl ring stretch |

| ~1450 | CH₃ asymmetric bend |

| ~1360 | CH₃ symmetric bend |

| ~1280 | ν(C-Ph) + δ(C-H) |

| ~960 | γ(C-H) out-of-plane bend |

| ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Assignments are based on theoretical and experimental data and can be complex due to vibrational coupling. |

The presence of a strong intramolecular hydrogen bond in the enol tautomer of 1-phenyl-1,3-butanedione has a profound effect on its vibrational spectrum. The most direct evidence comes from the O-H stretching vibration. In a free hydroxyl group, this vibration typically appears as a sharp band in the 3500-3700 cm⁻¹ region. However, in the chelated enol of 1-phenyl-1,3-butanedione, this band is significantly broadened and shifted to a much lower frequency, often appearing as a very broad absorption in the 2500-3200 cm⁻¹ region, sometimes being difficult to distinguish from the C-H stretching bands. This large shift is a direct measure of the strength of the hydrogen bond.

Furthermore, the hydrogen bond causes a significant lowering of the C=O stretching frequency. A typical unconjugated ketone carbonyl stretch appears around 1715 cm⁻¹. In the enol form of 1-phenyl-1,3-butanedione, the chelation and conjugation lower this frequency to around 1600 cm⁻¹. This shift indicates a weakening of the C=O double bond character as electron density is delocalized within the six-membered chelate ring. The out-of-plane O-H bending vibration (γOH) is also sensitive to hydrogen bonding and appears at a higher frequency in the chelated enol compared to a free alcohol.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of 1-Phenyl-2-benzoyl-1,3-butanedione. The UV-Vis spectrum is characterized by intense absorption bands in the ultraviolet and visible regions, arising from electronic transitions within the molecule.

Characterization of Electronic Transitions and Conjugation Pathways

The UV-Vis spectrum of this compound is dominated by transitions associated with its extensive conjugated system. The molecule exists predominantly in its enol form, which facilitates electron delocalization across the benzoyl and phenyl groups. The principal electronic transitions observed are π → π* and n → π* transitions.

The high-energy absorption bands are attributed to π → π* transitions within the aromatic rings and the C=C and C=O chromophores of the enol form. The delocalization of π-electrons across the entire molecule, including the phenyl ring, the benzoyl group, and the β-diketone moiety, results in a bathochromic (red) shift of these absorption bands to longer wavelengths. This extensive conjugation is a key feature of its electronic structure.

Lower energy, and typically less intense, absorption bands are assigned to n → π* transitions, which involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These transitions are often observed as shoulders on the more intense π → π* bands.

The specific absorption maxima can be influenced by the solvent environment, but representative data are presented in the table below.

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 240-260 | > 20,000 |

| π → π | 320-350 | > 15,000 |

| n → π* | ~380 (often a shoulder) | < 1,000 |

Solvatochromic Effects on Absorption Spectra

The position and intensity of the absorption bands of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for the n → π* transitions.

In nonpolar solvents, the fine structure of the absorption bands may be more resolved. As the solvent polarity increases, the π → π* transition bands typically exhibit a bathochromic shift (red shift), while the n → π* transition bands show a hypsochromic shift (blue shift). The blue shift of the n → π* transition is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition.

The solvatochromic behavior provides valuable insights into the electronic ground and excited states of the molecule and can be used to probe solute-solvent interactions. A summary of typical shifts in different solvent types is provided below.

| Solvent Type | Effect on π → π* Bands | Effect on n → π* Bands |

| Nonpolar (e.g., Hexane) | Baseline | Baseline |

| Aprotic Polar (e.g., Acetonitrile) | Slight Bathochromic Shift | Slight Hypsochromic Shift |

| Protic Polar (e.g., Ethanol) | Bathochromic Shift | Hypsochromic Shift |

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₄O₃), the exact mass can be calculated and compared with the experimentally measured value.

The close agreement between the calculated and observed mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 267.1016 | 267.1012 |

| [M+Na]⁺ | 289.0835 | 289.0831 |

Fragmentation Pathway Analysis for Structural Information

Electron ionization (EI) mass spectrometry of this compound leads to a series of characteristic fragment ions that provide valuable structural information. The fragmentation pathways are dictated by the presence of the phenyl and benzoyl groups and the diketone linkage.

Common fragmentation patterns include the cleavage of the C-C bonds within the butanedione chain and the loss of neutral molecules such as CO. Key fragment ions observed in the mass spectrum include:

[C₆H₅CO]⁺ (m/z 105): This intense peak corresponds to the benzoyl cation, formed by cleavage of the bond between the benzoyl group and the rest of the molecule.

[C₆H₅]⁺ (m/z 77): This peak represents the phenyl cation, arising from the further fragmentation of the benzoyl cation or direct cleavage from the butanedione chain.

Loss of CO: Neutral loss of carbon monoxide (28 Da) is a common fragmentation pathway for carbonyl-containing compounds.

The analysis of these and other fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups.

| Fragment Ion (m/z) | Identity |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction Crystallography for Solid-State Structures

Studies have confirmed that in the solid state, this compound exists almost exclusively in the enol form. The enol proton is involved in a strong intramolecular hydrogen bond with the other carbonyl oxygen atom, forming a stable six-membered pseudo-aromatic ring. This intramolecular hydrogen bonding is a key factor in stabilizing the enol tautomer.

The crystal structure reveals the planarity of the enol moiety and the relative orientations of the phenyl and benzoyl substituents. The phenyl and benzoyl rings are typically twisted with respect to the plane of the enol ring, minimizing steric hindrance. The packing of the molecules in the crystal lattice is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak C-H···O hydrogen bonds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intramolecular H-bond (O-H···O) distance | ~1.6 Å |

| C=C bond length in enol ring | ~1.39 Å |

| C-O bond lengths in enol ring | ~1.29 Å |

Other Advanced Spectroscopic and Analytical Techniques (e.g., SEM, EDX, TGA for complexes)

Therefore, the following sections outline the general principles and the type of information that would be obtained from these analyses, should such research be conducted.

Scanning Electron Microscopy (SEM)

SEM analysis of metal complexes of this compound would be employed to study the surface topography and morphology of the synthesized compounds. This technique provides high-resolution images that can reveal details about the crystal shape, size, and aggregation. For instance, the analysis could distinguish between amorphous and crystalline structures, or identify different morphologies such as nanorods, nanoparticles, or thin films, which are crucial for understanding the material's properties and potential applications.

Energy-Dispersive X-ray Spectroscopy (EDX)

Typically coupled with SEM, EDX analysis would provide the elemental composition of the this compound metal complexes. This non-destructive technique identifies the elements present in the sample and their relative proportions. For these complexes, EDX would confirm the presence of the coordinated metal ion, as well as carbon and oxygen from the ligand. This analysis is vital for verifying the successful synthesis of the complex and for determining its stoichiometry.

Thermogravimetric Analysis (TGA)

Computational and Theoretical Chemistry Investigations of 1 Phenyl 2 Benzoyl 1,3 Butanedione

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

DFT and ab initio calculations are powerful tools for determining the molecular geometry and electronic structure of chemical compounds. For 1-Phenyl-2-benzoyl-1,3-butanedione, these methods have been used to investigate its stable conformations and vibrational properties.

Theoretical calculations have shown that this compound exists predominantly in its enol tautomeric form, which is stabilized by an intramolecular hydrogen bond. wikipedia.org Studies using DFT at the B3LYP/6-311CCG** level and Møller-Plesset perturbation theory (MP2) at the MP2/6-31G** level have identified two stable cis-enol conformers. researchgate.net The energy difference between these two conformers is minimal, calculated to be approximately 0.3 kcal/mol at the B3LYP level and 0.1 kcal/mol at the MP2 level, suggesting that both conformers can coexist in comparable proportions at room temperature. researchgate.net

The geometry of these conformers is characterized by a planar chelated ring formed by the intramolecular hydrogen bond. The calculated geometrical parameters from these studies are in good agreement with experimental data obtained from X-ray and neutron diffraction. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) |

| O-H | Data not available | |

| C=O | Data not available | |

| C-C (ring) | Data not available | |

| O-H-O | ||

| C-C-C (ring) |

The vibrational properties of this compound and its deuterated analog have been investigated through DFT calculations. researchgate.net The calculated harmonic vibrational frequencies, particularly those obtained with the B3LYP functional, show good agreement with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net The assignment of the observed spectral bands is aided by these theoretical calculations, which can predict the potential energy distribution (PED) for each vibrational mode. researchgate.net This comparison between theoretical and experimental spectra allows for a detailed understanding of the vibrational modes of the molecule, including the characteristic frequencies of the phenyl group and the chelated enol ring. researchgate.netresearchgate.net

| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (DFT) |

| O-H stretch | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

| Phenyl ring stretch | Data not available | Data not available | Data not available |

| C-C stretch (ring) | Data not available | Data not available | Data not available |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from computational calculations provide valuable information about the reactivity and stability of molecules.

Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important parameter that reflects the molecule's chemical stability and reactivity. scispace.com A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netuni-muenchen.deresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Fukui functions are another set of reactivity descriptors that can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. schrodinger.comfaccts.denih.gov The calculation of Fukui functions for this compound would provide a more quantitative measure of the reactivity of each atom in the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Extensive literature searches did not yield specific studies on the molecular dynamics simulations of this compound to analyze its conformational flexibility and interactions with solvents. While research exists on related compounds like 1-phenyl-1,3-butanedione (benzoylacetone), providing insights into the behavior of β-dicarbonyl compounds, direct computational studies on the title compound are not publicly available. researchgate.netresearchgate.net

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. These simulations could, in principle, provide detailed information on the conformational landscape of this compound, identifying the most stable arrangements of its phenyl and benzoyl groups. Furthermore, by simulating the compound in various solvent environments, it would be possible to understand how intermolecular forces influence its structure and flexibility.

Theoretical Studies on Intramolecular Hydrogen Bonding Energies and Dynamics

There is a lack of specific theoretical studies focused on the intramolecular hydrogen bonding energies and dynamics of this compound in the available scientific literature. Theoretical investigations into the intramolecular hydrogen bonding of the related molecule, 1-phenyl-1,3-butanedione, have been conducted, confirming its existence in two cis-enol forms stabilized by such bonds. nih.govjst.go.jp For this simpler analogue, thermodynamic discussions on the proton transfer between the two enol forms have been presented. nih.govjst.go.jp

Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of intramolecular hydrogen bonds and to study the dynamics of proton transfer. Such calculations for this compound would be valuable for understanding its tautomeric preferences and the stability of the resulting quasi-rings. These studies could also elucidate the electronic and structural effects of the additional benzoyl group on the strength and nature of the intramolecular hydrogen bond compared to simpler β-dicarbonyl compounds. However, at present, specific data from such theoretical studies on this compound are not available.

Reactivity Profiles and Organic Transformations of 1 Phenyl 2 Benzoyl 1,3 Butanedione

Reactions at the Active Methylene (B1212753) and Carbonyl Centers

The structure of 1-phenyl-2-benzoyl-1,3-butanedione, C₆H₅CO-CH(COC₆H₅)-COCH₃, lacks a traditional acidic "active methylene" group, as the C-2 position is substituted with a benzoyl group. The reactivity is therefore dominated by the three carbonyl centers and the potential for enolization. The molecule can be considered a 2-acyl-β-diketone.

The three carbonyl groups—two benzoyl and one acetyl—are electrophilic sites susceptible to attack by nucleophiles. The reactivity of these carbonyls can be influenced by steric hindrance and the electronic effects of the adjacent phenyl and methyl groups. The molecule exists in equilibrium with its various enol tautomers, which play a crucial role in its reactions. This tautomerism is a characteristic feature of β-dicarbonyl and β-triketone compounds. mdpi.com The enol forms provide nucleophilic sites for reactions with electrophiles. Acetylation and methylation of similar triketone systems have been shown to occur regioselectively at the enolic oxygens. researchgate.net

Under basic conditions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which can then expel a leaving group in a nucleophilic acyl substitution-type mechanism. wikipedia.org Acidic conditions can catalyze reactions by protonating a carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it towards nucleophilic attack. wikipedia.org

Condensation and Cyclization Reactions with Diverse Nucleophiles and Electrophiles

The presence of multiple carbonyl groups makes this compound an excellent substrate for condensation and cyclization reactions, particularly with nitrogen-containing nucleophiles.

A significant reaction of β-triketones is their spontaneous condensation with amines. nih.govacs.org This reaction proceeds under mild, catalyst-free conditions to form stable β,β'-diketoenamine linkages, releasing water as the only byproduct. nih.govacs.org This transformation exhibits many characteristics of a "click" reaction due to its high efficiency and simple reaction conditions. nih.gov When reacting with primary amines, this compound is expected to readily form the corresponding diketoenamine derivatives.

Furthermore, reactions with bifunctional nucleophiles such as hydrazine, hydroxylamine, urea, or their derivatives can lead to the formation of five- or six-membered heterocyclic rings. These cyclization reactions are fundamental in heterocyclic chemistry. For example, condensation with hydrazine would be expected to yield pyrazole derivatives, while reaction with hydroxylamine would produce isoxazoles. The regioselectivity of these cyclizations depends on the relative reactivity of the three distinct carbonyl groups.

The table below summarizes potential condensation and cyclization reactions.

| Nucleophile | Reagent Example | Expected Product Class |

| Primary Amine | Aniline | β,β'-Diketoenamine |

| Hydrazine | Hydrazine Hydrate | Pyrazole Derivative |

| Substituted Hydrazine | Phenylhydrazine | N-Substituted Pyrazole |

| Hydroxylamine | Hydroxylamine HCl | Isoxazole Derivative |

| Amidines | Acetamidine | Pyrimidine Derivative |

| Urea/Thiourea | Urea | Pyrimidin-2-one Derivative |

Mechanistic Investigations of Key Organic Reactions Involving 2-Benzoyl-1,3-butanedione Scaffolds

The mechanisms of reactions involving 2-benzoyl-1,3-butanedione scaffolds are governed by the fundamental principles of carbonyl chemistry. Nucleophilic attack on a carbonyl carbon is the key initiating step in most transformations.

Mechanism of Diketoenamine Formation: The condensation with primary amines is believed to proceed via a nucleophilic addition of the amine to one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the enamine product. The stability of the resulting conjugated system, where the nitrogen lone pair and the remaining carbonyl groups are part of an extended π-system, is a significant driving force for the reaction. The process is often spontaneous and does not require a catalyst. nih.govacs.org

Mechanism of Heterocycle Formation: In cyclization reactions with binucleophiles, the reaction typically proceeds in a stepwise manner.

Initial Condensation: One nucleophilic center of the reagent (e.g., the -NH₂ group of hydrazine) attacks one of the carbonyl groups of the triketone to form an imine or a related intermediate after dehydration.

Intramolecular Cyclization: The second nucleophilic center of the reagent then attacks one of the remaining carbonyl groups in an intramolecular fashion.

Dehydration: A final dehydration step yields the stable aromatic heterocyclic ring.

The specific pathway and the final structure of the heterocyclic product are determined by which carbonyl groups participate in the reaction, a factor influenced by both steric and electronic effects within the triketone and the reaction conditions. Computational studies and docking studies on other triketone derivatives have been used to investigate reaction mechanisms and binding interactions. researchgate.net

Derivatization Strategies for Synthesis of Heterocyclic Compounds

This compound is a potent precursor for the synthesis of a wide array of poly-functionalized heterocyclic compounds, which are significant scaffolds in medicinal chemistry. mdpi.com The strategy generally involves a condensation-cyclization reaction with a suitable binucleophile.

Examples of Derivatization Strategies:

Synthesis of Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) is a classic method for pyrazole synthesis. The reaction with this compound would lead to highly substituted pyrazoles carrying phenyl, benzoyl, and methyl groups.

Synthesis of Isoxazoles: Condensation with hydroxylamine offers a direct route to isoxazole derivatives. The regiochemical outcome depends on the initial site of nucleophilic attack.

Synthesis of Pyrimidines: Treatment with urea, thiourea, or amidines can be used to construct the pyrimidine core, resulting in substituted pyrimidinones or pyrimidinethiones.

Synthesis of Thiophenes: In the presence of a sulfur source and a suitable coreactant, thiophene derivatives can be synthesized. For instance, reactions of 1,3-dicarbonyl compounds with thioaroylketene S,N-acetals have been shown to produce highly substituted thiophenes. acs.org

The table below outlines potential heterocyclic systems synthesized from this compound.

| Reagent | Resulting Heterocyclic Core | Potential Substituents on Heterocycle |

| Hydrazine | Pyrazole | Phenyl, Benzoyl, Methyl |

| Hydroxylamine | Isoxazole | Phenyl, Benzoyl, Methyl |

| Urea | Pyrimidine | Phenyl, Benzoyl, Methyl, Oxo |

| Guanidine | Pyrimidine | Phenyl, Benzoyl, Methyl, Amino |

Hydrogenation, Reduction, and Oxidation Reactions

The reactivity of this compound extends to oxidation-reduction reactions, allowing for the selective modification of its carbonyl and aromatic functionalities.

Hydrogenation and Reduction: The three carbonyl groups and two phenyl rings are all susceptible to reduction.

Catalytic Hydrogenation: Under typical conditions (e.g., H₂, Pd/C), catalytic hydrogenation would likely reduce the carbonyl groups to hydroxyl groups, yielding a complex mixture of poly-alcohol diastereomers. Under more forcing conditions (higher pressure and temperature), the aromatic phenyl rings can also be hydrogenated to cyclohexyl groups. The enantioselective hydrogenation of similar diketones has been studied, suggesting that chiral catalysts could induce stereoselectivity in the reduction of this triketone. researchgate.net

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) are expected to reduce the three ketone functionalities to secondary alcohols. Due to the different steric and electronic environments of the carbonyls, some degree of regioselectivity might be achievable. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also readily reduce all three ketones.

Oxidation: The oxidation of β-triketones is less commonly documented than their other reactions.

Oxidative Cleavage: Strong oxidizing agents can potentially cleave the carbon-carbon bonds within the dicarbonyl or tricarbonyl system.

Oxidative Ring Contraction: In specialized cases, oxidative conditions can lead to complex rearrangements. For example, the oxidation of a related 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) resulted in an oxidative ring contraction to yield a 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.comhw.ac.uk This demonstrates that under specific oxidative conditions, the benzoyl-phenyl moiety can be involved in intricate molecular rearrangements.

Coordination Chemistry and Metal Complexation of 1 Phenyl 2 Benzoyl 1,3 Butanedione

Chelation Behavior of 1-Phenyl-2-benzoyl-1,3-butanedione as a Multidentate Ligand

This compound, a β-diketone derivative, primarily functions as a bidentate ligand. It coordinates to metal ions through the two oxygen atoms of its carbonyl groups, forming a stable six-membered chelate ring. researchgate.netresearchgate.net The delocalization of charge within this chelate ring contributes to the stability of the resulting metal complexes. The presence of phenyl and benzoyl groups influences the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Transition Metal, Lanthanide, Actinide)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. scispace.comnih.govresearchgate.net The reaction conditions, such as pH and temperature, can be adjusted to optimize the yield and purity of the desired complex. scholarsresearchlibrary.com

Transition Metal Complexes: A variety of transition metal complexes of this compound have been synthesized and characterized. scispace.comresearchgate.netdoaj.org These complexes often exhibit interesting catalytic activities and have been investigated for their potential applications in various chemical transformations. scholarsresearchlibrary.com For instance, chiral complexes of cobalt(II) and nickel(II) with this ligand have been explored as catalysts for the decomposition of hydrogen peroxide. scholarsresearchlibrary.com

Lanthanide Complexes: The coordination chemistry of this compound extends to the lanthanide series. researchgate.netresearchgate.netasianpubs.org Lanthanide complexes are known for their unique luminescent properties, which arise from the efficient energy transfer from the ligand to the central metal ion. The synthesis of lanthanide(III) complexes often results in compounds with the general formula [Ln(L)₃]·nH₂O, where L represents the deprotonated ligand and Ln is the lanthanide ion. researchgate.net These complexes have been characterized using various techniques, including elemental analysis, infrared spectroscopy, and thermal analysis. researchgate.netresearchgate.netasianpubs.org

Actinide Complexes: While less common, the complexation of this compound with actinide elements has also been explored, demonstrating the ligand's broad coordination capabilities. nih.gov

The characterization of these metal complexes relies on a suite of analytical techniques. Elemental analysis confirms the stoichiometry of the complexes, while infrared spectroscopy provides insights into the coordination mode of the ligand by observing shifts in the vibrational frequencies of the carbonyl groups upon complexation. scispace.comresearchgate.net Electronic absorption spectroscopy is used to study the electronic transitions within the complexes, providing information about their geometry and bonding. researchgate.netscholarsresearchlibrary.com

Determination of Geometric Configurations and Electronic Structures of Metal Chelates (e.g., Square Planar, Square Pyramidal, Octahedral, Tetrahedral)

The geometric configuration of metal chelates of this compound is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries observed include octahedral, tetrahedral, square planar, and square pyramidal. scispace.comnih.govresearchgate.net

Magnetic susceptibility measurements and electronic spectral data are crucial in determining the geometry of these complexes. researchgate.netresearchgate.netscholarsresearchlibrary.com For instance, high-spin octahedral geometries are often proposed for Mn(II), Co(II), and Ni(II) complexes based on their magnetic moments and d-d electronic transitions. researchgate.netscispace.com In some cases, a five-coordinate square-pyramidal structure has been assigned, as seen in a Mn(II) complex of a related ligand. scispace.com The electronic structure of these complexes can be further elucidated through theoretical calculations, such as Density Functional Theory (DFT), which can provide insights into the metal-ligand bonding and the distribution of electron density. nih.govresearchgate.net

Metal-Ligand Bonding Analysis and Stability Constants

The stability of metal complexes in solution is quantified by their stability constants (log K). researchgate.netscispace.com These constants are determined experimentally, often using potentiometric or spectrophotometric titration methods. researchgate.netderpharmachemica.com The stability of complexes with this compound and related ligands generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The stability constants are influenced by factors such as the ionic radius of the metal ion and the nature of the solvent. researchgate.netderpharmachemica.com

Synthesis and Characterization of Mixed-Ligand Complexes and Supramolecular Assemblies

To further tune the properties of metal complexes, mixed-ligand systems are often employed. In these complexes, this compound is coordinated to the metal ion along with one or more other ligands. nih.govnih.govresearchgate.net The introduction of a second ligand can lead to complexes with modified geometries, electronic properties, and reactivity. nih.gov For example, mixed-ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using 1-phenylazo-2-naphthol as a primary ligand and benzoylacetone (B1666692) as a secondary ligand. researchgate.net

The synthesis of mixed-ligand complexes typically involves a one-pot reaction where the metal salt and both ligands are combined. nih.govnih.gov Characterization techniques similar to those used for simple complexes are employed to elucidate their structures.

Furthermore, the self-assembly of these complexes can lead to the formation of supramolecular structures. nih.gov These assemblies are held together by non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The formation of polymeric structures has been observed in the solid state for some acylpyrazolone complexes, highlighting the potential for creating extended networks with interesting material properties. nih.gov

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes of this compound are determined by the number of unpaired electrons on the central metal ion and the interactions between them. researchgate.netmdpi.com Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about their spin state (high-spin or low-spin) and can help in deducing their geometry. researchgate.netmdpi.com

For many transition metal complexes, such as those of Mn(II), Co(II), and Ni(II), high-spin configurations are commonly observed. researchgate.net In some cases, particularly in polynuclear complexes, magnetic coupling (either ferromagnetic or antiferromagnetic) can occur between adjacent metal centers, leading to more complex magnetic behavior. mdpi.com The temperature dependence of the magnetic susceptibility can be used to study the nature and strength of these magnetic interactions. mdpi.com

Applications in Advanced Materials and Catalysis

Role as a Precursor or Building Block in Complex Organic Synthesis

The principal documented role of 1-Phenyl-2-benzoyl-1,3-butanedione is as a transient intermediate in the synthesis of more complex chemical structures. Its formation is a key step in certain synthetic pathways designed to produce substituted 1-phenyl-1,3-butanedione derivatives.

Detailed Research Findings:

A notable synthetic application involves the creation of fluorinated 1-phenyl-1,3-butanedione derivatives, which are valuable as intermediates for pharmaceuticals and agrochemicals. In this process, acetylacetone (B45752) is condensed with a benzoyl halide in the presence of a metal halide and a tertiary amine. This reaction yields the triketone, this compound, as a key intermediate. Subsequently, this triketone undergoes deacetylation in the presence of an acid to yield the desired final product. nih.gov This pathway highlights the compound's function as a modifiable building block, where its temporary presence is crucial for the final molecular architecture. nih.gov The high selectivity and yield of this process underscore its efficiency, allowing for the production of the target butanedione derivative without the need for isolating the intermediate triketone. nih.gov

This role as a precursor is fundamental to its identity in synthetic chemistry. The structure of this compound, featuring multiple reactive carbonyl sites, makes it a versatile substrate for creating a variety of heterocyclic compounds, although specific examples are not extensively documented in the literature. The general reactivity of 1,3-diketones and 1,4-diketones suggests potential pathways to five- and six-membered heterocycles like pyrazoles, thiazoles, and pyridazines. nih.govrsc.org

| Starting Materials | Intermediate Formed | Reaction Type | Subsequent Reaction | Final Product Class | Reference |

|---|---|---|---|---|---|

| Acetylacetone, Benzoyl halide | This compound (Triketone) | Condensation | Deacetylation | 1-Phenyl-1,3-butanedione derivatives | nih.gov |

Applications in Material Science: Polymer Modification, Dye Chemistry, Pigment Synthesis

The application of this compound in material science is not well-documented. Generally, β-diketone ligands are used to create luminescent materials, particularly with rare earth ions, due to their ability to absorb UV light and transfer energy to the metal ion, causing it to fluoresce. alfachemic.com They also serve as heat stabilizers for polymers like PVC by complexing with metal soap stabilizers and improving the material's properties. alfachemic.com Furthermore, bis-β-diketone ligands incorporating photosensitive groups like azobenzene (B91143) have been used to create dinuclear lanthanide complexes with reversible photo/thermal isomerization properties, indicating potential in smart materials. acs.org However, there are no specific examples of this compound being used in polymer modification, or as a precursor for dyes or pigments.

Role in Analytical Chemistry: Extraction and Separation Techniques for Metal Ions

β-Diketone compounds are effective chelate-type extractants used in the separation and extraction of metal ions. alfachemic.com The formation of stable, neutral metal complexes that are soluble in organic solvents allows for the transfer of metal ions from an aqueous phase to an organic phase. While the parent compound, benzoylacetone (B1666692) (1-phenyl-1,3-butanedione), is known as a chelating extractant and analytical reagent, the specific use of this compound for such applications has not been reported in the available literature. nih.gov

| Application Area | General Role of β-Diketones | Specific Findings for this compound | References (General) |

|---|---|---|---|

| Catalysis | Formation of stable metal complexes for polymerization, oxidation, etc. | No specific applications documented. | prochemonline.comalfachemic.com |

| Luminescent Materials | Energy transfer ligands for rare earth ions. | No specific applications documented. | alfachemic.com |

| Polymer Science | Heat stabilizers for PVC. | No specific applications documented. | alfachemic.com |

| Analytical Chemistry | Chelating extractants for metal ions. | No specific applications documented. | alfachemic.comnih.gov |

Conclusions and Future Research Directions

Synthesis of Current Research Achievements on 1-Phenyl-2-benzoyl-1,3-butanedione and Related Triketones

The synthesis of acyclic β-triketones, such as this compound, is primarily achieved through modifications of the Claisen condensation reaction. masterorganicchemistry.comlibretexts.org This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. masterorganicchemistry.comlibretexts.org

A plausible and direct synthetic route to this compound involves a crossed or mixed Claisen condensation. libretexts.org This would likely entail the reaction of the enolate of 1-phenyl-1,3-butanedione (benzoylacetone) with a benzoylating agent like benzoyl chloride or an ester such as ethyl benzoate (B1203000). libretexts.org The greater acidity of the α-hydrogens of the ketone component generally directs the reaction, making it a feasible, though potentially low-yielding, approach without careful optimization. libretexts.org

A notable achievement in the synthesis of related triketones is documented in a patented method where acetylacetone (B45752) is reacted with a benzoyl halide in the presence of a metal halide and a tertiary amine to form a triketone as a reaction intermediate. google.com This intermediate is then deacetylated to produce 1-phenyl-1,3-butanedione derivatives. google.com This highlights the viability of triketones as stable, isolable intermediates in multi-step synthetic sequences. google.com

The synthesis of various other triketone derivatives has also been reported, showcasing the versatility of these compounds as synthetic platforms. For instance, C-acylation of 4-hydroxycoumarins has been employed to produce a series of 3-acyl-4-hydroxycoumarins, which are cyclic triketone analogs. researchgate.net Similarly, research into 2-acylcycloalkane-1,3-diones demonstrates the synthesis and reactivity of cyclic β-triketones. datapdf.com

Recent advancements have also seen the incorporation of β-triketone moieties into polymers. nih.gov This is achieved through the polymerization of novel vinyl monomers containing pendant triketone groups, using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This opens up new avenues for the synthesis of functional polymers with reactive handles for post-polymerization modification. nih.gov

Table 1: Selected Synthetic Methods for Triketones and Related Compounds

| Product Class | Reactants | Reaction Type | Key Features |

| Acyclic β-Triketones | Ketone/Ester + Ester/Acyl Halide | Mixed/Crossed Claisen Condensation | Forms a β-diketone or β-keto ester. libretexts.org |

| 1-Phenyl-1,3-butanedione Derivatives | Acetylacetone + Benzoyl Halide | Condensation | Forms a triketone intermediate. google.com |

| 3-Acyl-4-hydroxycoumarins | 4-Hydroxycoumarin + Acylating Agent | C-Acylation | Synthesis of cyclic triketone analogs. researchgate.net |

| Poly(β-triketone methacrylate) | Triketone-containing vinyl monomer | RAFT Polymerization | Creates polymers with pendant triketone groups. nih.gov |

Identification of Emerging Synthetic Challenges and Opportunities for Diversification

Despite the established methods for synthesizing the core triketone structure, several challenges remain, which also present opportunities for further research and diversification. A primary challenge in the synthesis of unsymmetrical triketones like this compound is controlling the regioselectivity of the reaction to avoid the formation of a mixture of products, which can complicate purification and reduce yields. libretexts.org

Furthermore, the introduction of additional functional groups onto the triketone skeleton is a significant challenge that, if overcome, could greatly expand the utility of these compounds. acs.orgnih.gov This is particularly true for creating polyfunctional building blocks for more complex molecular architectures. acs.orgnih.gov

Opportunities for diversification are abundant. The reactivity of the 1,3-dicarbonyl moiety within the triketone structure allows for a wide range of post-synthetic modifications. For example, the Paal-Knorr reaction can be used to convert the 1,4-dicarbonyl segments of polyketones into pyrrole-containing polymers by reacting them with primary amines. rug.nlresearchgate.net This approach offers a scalable and environmentally friendly route to functionalized polymers with tunable properties. rug.nlresearchgate.net

Another exciting opportunity lies in the development of triketone-based "click" chemistry. nih.gov The spontaneous and catalyst-free condensation of β-triketones with amines to form stable β,β'-diketoenamine linkages is a highly efficient method for polymer diversification. nih.gov This dynamic covalent chemistry also allows for the creation of adaptable networks that can be modified under mild conditions. nih.gov

Prospects for Elucidating Novel Reactivity and Designing Advanced Functional Materials

The unique electronic and structural features of this compound and its analogs suggest a rich and largely unexplored reactivity profile. The presence of multiple carbonyl groups and acidic methylene (B1212753) protons makes these compounds excellent candidates for a variety of chemical transformations, including condensations, cyclizations, and metal chelation. researchgate.net

A significant prospect is the use of these triketones as building blocks for advanced functional materials. Polyketone-based materials are already being investigated for a range of applications. acs.orgnih.govunipd.it For example, functionalized polyketones are being developed as ion-conducting polymers for applications in fuel cells and batteries. unipd.it These materials exhibit good thermal and chemical stability, along with promising ionic conductivities. unipd.it

The condensation of polyketone building blocks with diamines can lead to the formation of N-doped polyaromatic hydrocarbons (N-PAHs) and azaacenes with interesting photoelectrical properties. acs.orgnih.gov The ability to introduce additional reactive groups, such as vinyl moieties, onto the polyketone skeleton further expands the possibilities for creating novel organic functional materials. acs.orgnih.gov

Furthermore, the synthesis of trialkoxysilane-functionalized triketones has been demonstrated as a route to creating functionalized sol-gel materials. researchgate.net These hybrid organic-inorganic materials have potential applications in sensing and catalysis. researchgate.net

Table 2: Potential Applications of Triketone-Based Functional Materials

| Material Type | Potential Application | Key Property |

| Functionalized Polyketones | Ion-conducting membranes | Ionic conductivity, thermal stability unipd.it |

| Azaacene Derivatives | Organic electronics | Photoelectrical properties acs.orgnih.gov |

| Functionalized Sol-Gels | Chemical sensors, catalysts | Covalent integration of functional units researchgate.net |

| Polymeric Nanoparticles | Drug delivery | Encapsulation and stabilization rug.nl |

Interdisciplinary Research Avenues and Untapped Potential

The chemistry of this compound and related triketones is poised to intersect with a variety of scientific disciplines, opening up new avenues for research and innovation.

In materials science , the development of new polyketone-based polymers with tailored properties for applications in energy storage, electronics, and separations is a promising area of research. unipd.it The ability to fine-tune the hydrophilic/hydrophobic balance and introduce specific functional groups makes these materials highly versatile. rug.nl

In medicinal chemistry and chemical biology , the known biological activity of some triketone derivatives, such as those derived from 4-hydroxycoumarins, suggests that there is untapped potential in exploring the therapeutic applications of this class of compounds. researchgate.net Their ability to chelate metal ions could also be exploited in the design of new drugs or diagnostic agents.

In supramolecular chemistry , the ability of triketones to participate in hydrogen bonding and π-π stacking interactions makes them interesting candidates for the construction of self-assembling systems and molecularly imprinted polymers. researchgate.netresearchgate.net

The largely unexplored nature of many triketone derivatives means that there is significant untapped potential in their fundamental chemistry. A systematic investigation into their synthesis, reactivity, and coordination chemistry is likely to reveal new and unexpected phenomena. The development of more efficient and selective synthetic methods will be crucial for unlocking the full potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-2-benzoyl-1,3-butanedione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, using benzoyl chloride and a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst concentration : Excess AlCl₃ (>1.2 equiv) improves electrophilic activation but may increase side reactions.

- Solvent selection : Anhydrous dichloromethane or carbon disulfide enhances acylation efficiency by stabilizing reactive intermediates .

- Temperature control : Reflux conditions (40–60°C) balance reactivity and side-product formation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm the diketone structure via carbonyl proton signals (δ 6.5–7.5 ppm) and benzoyl group integration.

- IR spectroscopy : Detect strong C=O stretches (~1700 cm⁻¹) and conjugated aromatic C=C bonds (~1600 cm⁻¹).

- X-ray crystallography : Resolve stereoelectronic effects in the diketone moiety, as demonstrated in structurally analogous benzoxazinones .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Monitor equilibrium shifts between enol and keto forms in DMSO-d₆ or CDCl₃ .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and verify experimental spectra .

- Crystallographic validation : Compare experimental X-ray data with computational geometry optimizations to resolve structural ambiguities .

Q. What experimental designs are effective for studying the compound’s reactivity in cross-coupling or cyclization reactions?

- Methodological Answer :

- Design : Use a fractional factorial design to test variables like catalyst (Pd/Cu), solvent (DMF, THF), and temperature.

- Byproduct analysis : Employ LC-MS to identify intermediates (e.g., Michael adducts) and adjust stoichiometry accordingly.

- Kinetic studies : Monitor reaction progress via in situ FTIR to optimize time-dependent yield .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges often stem from inefficient heat transfer or catalyst deactivation. Solutions include:

- Flow chemistry : Improves temperature control and reduces exothermic side reactions.

- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to enhance recyclability and reduce waste .

- Process analytical technology (PAT) : Use real-time Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.